nor-W-18
Description
Properties
Molecular Formula |
C11H13ClN2O2S |
|---|---|
Molecular Weight |
272.7 |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14) |
InChI Key |
KYZKDMGAXVMSQY-UHFFFAOYSA-N |
SMILES |
O=S(NC1=NCCCC1)(C2=CC=C(Cl)C=C2)=O |
Synonyms |
Desphenethyl-W-15; Desphenethyl-W-18; Desphenyl-W-19; nor-W-15; nor-W-19 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies
Synthetic Methodologies for W-18 and Precursor Chemistry
W-18, chemically known as 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide, was first described in the patent literature from the 1980s. jci.orgwikipedia.org Its synthesis involves the construction of the sulfonamide and the substituted piperidine (B6355638) ring system. While specific detailed synthetic steps for W-18 are not widely published in the general scientific literature, the structure suggests key precursors would include a 4-chlorobenzenesulfonamide (B1664158) moiety and a piperidine ring substituted with a 2-(4-nitrophenyl)ethyl group at the nitrogen atom.
A likely precursor for the sulfonamide portion is 4-chlorobenzenesulfonyl chloride, which can be synthesized from chlorobenzene. google.com The piperidine core with the N-substitution would require a synthetic route to attach the 2-(4-nitrophenyl)ethyl group to a piperidine or a protected piperidine derivative. The formation of the 2-piperidinylidene double bond and the sulfonamide linkage to the imine nitrogen are central to the final steps of the W-18 synthesis.
Research indicates that the chemical synthesis of W-18 has been performed by various research groups for pharmacological studies. nih.govjci.org
Chemical Synthesis of nor-W-18 and its Structural Analogues
Chemical synthesis of "nor" analogues often involves the removal of an alkyl group from a nitrogen atom. This can be achieved through various dealkylation strategies depending on the nature of the alkyl group and the surrounding chemical environment. Common methods include:
Acid hydrolysis: While potentially harsh, strong acids can cleave certain N-alkyl bonds.
Cyanogen bromide (von Braun reaction): This method is historically used for N-dealkylation of tertiary amines, although its applicability to the imine nitrogen in W-18 would require careful consideration.
Oxidative dealkylation: Certain oxidative conditions can cleave N-alkyl bonds, particularly those adjacent to activating groups.
Biotransformation/Enzymatic cleavage: As this compound is a metabolite, enzymatic processes are capable of performing this dealkylation in biological systems. Mimicking these enzymatic pathways synthetically could be a route.
Structural analogues of W-18 and this compound could involve modifications to the 4-chlorophenyl ring, the sulfonamide group, or the piperidine ring. For instance, W-15 is a related compound that features a phenylethyl group instead of the 4-nitrophenylethyl group found in W-18. nih.govjci.orgresearchgate.netcymitquimica.com The synthesis of such analogues would involve similar coupling reactions but with appropriately substituted precursor molecules.
Research on other "nor" analogues, such as 18-nor-bile acids or 18,19-di-nor-cholesterol, demonstrates that multi-step synthetic sequences involving reactions like oxidation, hydrogenation, and selective reduction are employed to achieve the desired "nor" structure. wgtn.ac.nzresearchgate.netrsc.orgnih.govresearchgate.netacs.orgwgtn.ac.nzacs.org These examples highlight that the synthesis of "nor" compounds often requires tailored approaches depending on the parent structure.
Rational Design and Preparation of Deuterated this compound for Analytical Applications
Deuterated analogues, such as this compound-d4, are specifically synthesized for use as internal standards in analytical techniques like mass spectrometry. bioscience.co.ukbertin-bioreagent.com The incorporation of deuterium (B1214612) atoms at specific positions in the molecule provides a stable isotopic label that allows for accurate quantification of the non-deuterated analogue in complex matrices.
The rational design of deuterated this compound involves selecting positions in the molecule where deuterium atoms will be stable and will not readily exchange with hydrogen atoms under typical analytical conditions. For this compound-d4, the "d4" indicates the presence of four deuterium atoms. Plausible positions for deuteration could include specific carbons on the piperidine ring or the phenyl ring.
The preparation of deuterated this compound would likely involve adapting the synthetic route for the non-deuterated compound, utilizing deuterated solvents or reagents at appropriate steps. For example, using deuterated solvents or performing reactions in a deuterium-rich environment could introduce deuterium atoms at exchangeable positions. Alternatively, specific deuterated building blocks could be synthesized and incorporated into the this compound structure.
Techniques for introducing deuterium include reactions with deuterated water (D₂O), deuterated acids (e.g., DCl, CF₃CO₂D), or using deuterated reducing agents or Grignard reagents followed by quenching with D₂O. organicchemistrytutor.comnih.govnih.gov The specific synthetic route for this compound-d4 would be designed to incorporate four deuterium atoms at stable, pre-determined positions to ensure its suitability as an internal standard for quantitative analysis of this compound. nih.govartmolecule.fr
The synthesis of analytical reference standards, including deuterated versions, is a specialized field that requires high chemical purity and rigorous characterization to ensure their accuracy and reliability in quantitative analysis. nih.gov
Receptor Pharmacology and Pharmacodynamic Profiling: in Vitro and in Vivo Non Human
Comprehensive Radioligand Binding Assays for nor-W-18 and W-Series Compounds
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for specific receptor targets. These studies for W-series compounds have focused on opioid receptors and a broader panel of psychoactive drug targets.
Contrary to initial assumptions, comprehensive studies have demonstrated that W-18, a closely related compound in the W-series, lacks appreciable activity at human cloned opioid receptors, including the μ (mu), δ (delta), κ (kappa), and nociception opioid peptide (NOP) receptors. nih.govbiorxiv.orgresearchgate.net Radioligand binding assays, even at concentrations as high as 10,000 nM, showed no significant inhibition of binding to these opioid receptor subtypes. nih.govbiorxiv.org Follow-up investigations using murine opioid receptors expressed in CHO cells similarly revealed no inhibition of binding at concentrations up to 1 μM. nih.govbiorxiv.org Furthermore, functional assays assessing both G-protein dependent (inhibition of cAMP production) and G-protein independent (arrestin translocation) signaling pathways confirmed the absence of agonist, antagonist, or allosteric modulator activity for W-18 at human cloned opioid receptors. nih.govbiorxiv.orgresearchgate.net Weak and potentially non-specific negative allosteric modulator actions were observed only at high concentrations in some G_i-cAMP or arrestin signaling assays. nih.gov
Beyond opioid receptors, W-18 has been subjected to broad receptorome screening to identify potential interactions with other psychoactive drug targets. Comprehensive profiling against essentially all the druggable G-protein coupled receptors (GPCRs) in the human genome, using platforms such as PRESTO-Tango, revealed no significant agonist activity for W-18. nih.govbiorxiv.org However, weak activity was detected at sigma receptors and the translocator protein (peripheral benzodiazepine (B76468) receptor), with a reported K_i value of 271 nM for W-18. nih.govbiorxiv.orgwikipedia.org Low affinity binding was also observed at several non-opioid receptors, including the 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 serotonin (B10506) receptors, A1-adenosine receptors, α2A-adrenergic receptors, and CB2 cannabinoid receptors. nih.govbiorxiv.org Despite this binding, W-18 did not exhibit agonist activity at these receptors in the tested concentrations. nih.gov
Summary of Binding Data for W-18:
| Target Receptor Subtype | Binding Affinity (K_i) | Activity |
| μ-opioid receptor (MOR) | > 10,000 nM | No activity |
| δ-opioid receptor (DOR) | > 10,000 nM | No activity |
| κ-opioid receptor (KOR) | > 10,000 nM | No activity |
| Nociception opioid peptide receptor (NOP) | > 10,000 nM | No activity |
| Sigma receptors | 271 nM | Weak activity |
| Translocator protein (PBR) | Weak affinity | Weak activity |
| 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 receptors | Low affinities | No agonist |
| A1-adenosine receptor | Low affinity | No agonist |
| α2A-adrenergic receptor | Low affinity | No agonist |
| CB2 cannabinoid receptor | Low affinity | No agonist |
Note: Data primarily reflects findings for W-18 as representative of the W-series.
Opioid Receptor Subtype Affinity and Efficacy Assessment
Cellular and Subcellular Functional Assays
Functional assays provide insight into the ability of a compound to activate or inhibit receptor-mediated signaling pathways within a cellular context.
In line with binding data, functional assays evaluating GPCR activation by W-18 have shown a lack of significant activity. Comprehensive screening across the druggable human GPCRome using the PRESTO-Tango platform did not identify significant agonist activity for W-18. nih.govbiorxiv.org Specific functional assays for human cloned opioid receptors confirmed the absence of agonist, antagonist, or allosteric modulator effects on G_i-dependent cAMP production and arrestin translocation. nih.govbiorxiv.orgresearchgate.net
Investigations into the effects of W-18 on ion channels have identified inhibition of the hERG potassium channel with micromolar affinity. biorxiv.orgwikipedia.org Modulation of ion channels can impact various cellular processes, and hERG channel inhibition is particularly relevant due to its role in cardiac repolarization. Beyond hERG, detailed investigations into the modulation of other ion channels by W-18 or this compound were not prominently featured in the available search results.
G-Protein Coupled Receptor (GPCR) Activation Studies
In Vivo Pharmacological Characterization in Animal Models (excluding toxicology/safety)
In vivo evaluations of W-18 in mice have demonstrated a lack of classical opioid-like effects. nih.govbiorxiv.org W-18 failed to elicit behavioral responses that are sensitive to naloxone, an opioid receptor antagonist, further supporting the in vitro findings of negligible opioid receptor activity. nih.gov Furthermore, W-18 showed no activity in standard pain models such as the radiant heat tail-flick assay. nih.govbiorxiv.org While it was initially reported to have activity in the phenylquinone-induced writhing assay, this test is considered relatively non-specific and can detect the effects of various drug classes beyond opioids. nih.govbiorxiv.org The lack of activity in more specific thermal pain models and the absence of naloxone-sensitive effects indicate that any observed activity in the writhing assay is likely not mediated through opioid receptors. nih.govbiorxiv.org Metabolic studies in both human and mouse liver microsomes indicate that W-18 undergoes extensive metabolism; however, these metabolites also did not show affinity for opioid receptors. nih.govbiorxiv.org
Behavioral Pharmacological Assessments (e.g., pain models, but excluding pain relief efficacy for W-18 if it implies human use)
Behavioral studies in animals have primarily focused on W-18. These investigations have aimed to characterize its in vivo effects and determine if they align with the profile of opioid agonists, particularly given the initial suggestions of potent analgesic activity for the W-series compounds uni.lunih.govnih.gov.
Studies in mice and rats have shown that administration of W-18 does not induce classical opioid-related behaviors, such as hyperlocomotion or Straub tail nih.govnih.gov. Furthermore, the behavioral effects observed with W-18 were not reversed by naloxone, a known opioid receptor antagonist, indicating that opioid receptors are not involved in mediating these responses nih.govnih.gov. Instead, an atypical burrowing behavior was noted in both mice and rats following W-18 administration nih.govnih.gov.
In pain models utilizing non-human subjects, W-18 has been evaluated for potential antinociceptive activity. In the thermal radiant heat tail-flick assay and the acetic acid-induced writhing assay in mice, W-18 demonstrated no significant antinociceptive effects nih.govnih.gov. The writhing assay, while sometimes used to assess analgesic properties, is considered a relatively nonspecific test where various pharmacological agents can show activity nih.govnih.gov.
Direct behavioral pharmacological assessment data specifically for this compound in animal models are limited in the available literature. However, based on studies indicating that W-18 metabolites lack opioid activity, it is presumed that this compound would similarly not produce classical opioid-mediated behavioral effects or exhibit antinociceptive properties in these models nih.govsigmaaldrich.comnih.gov.
Pharmacological Response Evaluation in Relevant Animal Systems
In vitro pharmacological profiling of W-18, the parent compound of this compound, has provided insights into its receptor interactions. Comprehensive screening against a wide range of G protein-coupled receptors (GPCRs), including opioid receptors, has been conducted. These studies consistently show that W-18 has no detectable agonist, antagonist, or allosteric modulator activity at mu (μ), delta (δ), kappa (κ), and nociception opioid receptors in various in vitro assays, including radioligand binding and functional assays, even at high concentrations nih.govsigmaaldrich.comnih.gov.
Beyond opioid receptors, W-18 has shown weak activity at other targets. Specifically, weak binding was observed at sigma receptors and the translocator protein (peripheral benzodiazepine receptor) with a reported Ki value of 271 nM for W-18 nih.govsigmaaldrich.comnih.gov. Additionally, W-18 has been found to inhibit the hERG potassium channel with micromolar affinity in vitro nih.govnih.gov.
Metabolism studies of W-18 in both human and mouse liver microsomes have shown that W-18 undergoes extensive metabolism nih.govnih.gov. Importantly, these studies have indicated that the resulting metabolites, which would include this compound, also lack affinity for opioid receptors nih.govnih.gov.
Structure Activity Relationship Sar Elucidation of Nor W 18 and Its Congeners
Elucidation of Core Structural Features Influencing Receptor Interaction
The core structure of nor-W-18 is based on a benzenesulfonamide (B165840) moiety linked to a tetrahydropyridine (B1245486) ring. caymanchem.com Specifically, this compound is described as 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide. caymanchem.com This structure differs from W-18, which contains a phenethyl group attached to the piperidinylidene ring nitrogen, being 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide. wikipedia.orgjci.org The presence of the aryl sulfonamide group in W-18 and its analogues renders the piperidine (B6355638) nitrogen atom nonbasic at physiological pH, a key difference when compared to the charged piperidine nitrogen in fentanyl. nih.govjci.orgresearchgate.net
The interaction of a molecule with a receptor is fundamentally governed by the molecule's three-dimensional structure, electronic properties, and the chemical environment of the binding site. General SAR principles suggest that specific functional groups and their spatial arrangement are crucial for binding affinity and efficacy. For benzenesulfonamide derivatives in general, the sulfonamide group itself can be involved in interactions such as hydrogen bonding. wikipedia.org The aromatic rings and any substituents on them can contribute via hydrophobic, pi-pi stacking, or other electronic interactions. The piperidine or tetrahydropyridine ring provides a basic nitrogen that, depending on its environment and the molecule's pKa, could be protonated and involved in ionic interactions, although in the case of W-series, the sulfonamide group impacts the basicity of the piperidine nitrogen. nih.govjci.orgresearchgate.net
For the specific targets of W-18 (sigma receptors, translocator protein, hERG), detailed information on the precise binding sites and the interactions of the W-series compounds within these sites is not extensively available in the provided search results. However, the observed weak activities suggest that the core structural features of the W-series allow for some degree of interaction with these diverse targets. wikipedia.orgjci.orgbiorxiv.org
Impact of Substituent Modifications on Pharmacological Activity
The W-series encompasses a range of compounds (W-1 to W-32), implying that structural modifications were made to the core scaffold during the initial analgesic drug discovery efforts. wikipedia.org this compound is a direct example of a structural modification, being a dealkylation metabolite of W-18, lacking the phenethyl-nitrophenyl substituent on the piperidinylidene nitrogen. caymanchem.comscbt.com
While the initial patent literature reportedly indicated high analgesic potency for W-18, subsequent comprehensive studies have revealed a lack of significant opioid activity for W-18 and its metabolites, including this compound. jci.orgunodc.org This suggests that the extensive structural differences between the W-series benzenesulfonamides and classical opioids like fentanyl result in vastly different pharmacological profiles, despite some superficial structural similarities. nih.govjci.orgunodc.org
Specific data detailing the impact of various substituent modifications across the entire W-series (W-1 to W-32) on their activity at sigma receptors, the translocator protein, or hERG is not provided in the search results. SAR studies on other benzenesulfonamide series targeting different proteins have shown that the nature, position, and electronic properties of substituents on the aromatic rings and other parts of the molecule can significantly influence biological activity. dovepress.comnih.govnih.gov For instance, modifications on benzenesulfonamide scaffolds have been shown to impact inhibitory potency against targets like Glyoxalase I or influenza hemagglutinin. dovepress.comnih.gov The absence or presence of specific functional groups, as well as their position, can be critical for optimal interaction with the binding site. dovepress.comnih.gov
Without specific data on the activity of a range of W-series congeners, a detailed analysis of how individual substituent modifications impact the activity of this compound and its relatives at their known targets cannot be provided based on the available search results.
Comparative SAR with Related Benzenesulfonamide Structures
Benzenesulfonamide structures are present in a diverse array of biologically active compounds, targeting various proteins and pathways. wikipedia.orgcaymanchem.comnih.govunodc.orgresearchgate.netdovepress.comnih.govnih.govoncodesign-services.comresearchgate.net SAR studies on these different classes of benzenesulfonamides have revealed various structural requirements for their specific activities. For example, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, Glyoxalase I, and influenza hemagglutinin, with SARs defined by the substituents on the benzenesulfonamide ring and other parts of the molecule. caymanchem.comresearchgate.netdovepress.comnih.govnih.gov
Metabolic Transformations and Biotransformation Pathways Non Human Biological Systems
Identification of nor-W-18 as a Primary Dealkylation Metabolite of W-18
This compound is recognized as a dealkylation metabolite of W-18. caymanchem.comglpbio.com This metabolic transformation involves the removal of an alkyl group from the W-18 molecule. The structural similarity between this compound and W-18 highlights this relationship. caymanchem.com This dealkylation pathway is a common Phase I metabolic reaction for many xenobiotic compounds, often mediated by cytochrome P450 enzymes.
Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Isoforms (in animal models)
Biotransformation of xenobiotics in animals is primarily mediated by cytochrome P450 (P450s or CYPs) enzymes, particularly those in the CYP1, CYP2, and CYP3 families, which are major drug-metabolizing enzymes. doi.orgplos.org These enzymes are involved in Phase I reactions, such as oxygenation, including hydroxylation and dealkylation. mdpi.comresearchgate.net While specific studies detailing the exact cytochrome P450 isoforms responsible for the dealkylation of W-18 to this compound in animal models are not extensively available in the provided search results, general principles of xenobiotic metabolism by P450 enzymes in animals can be discussed.
In animal models, P450 enzymes exhibit substrate specificity and can catalyze various reactions, including O-dealkylation. acs.org Studies using liver microsomes from experimental animals have demonstrated that differences in P450 isoforms contribute to variations in O-dealkylation activities. acs.org The induction of specific CYP isoforms by chemicals is a known phenomenon, and the induced isoforms are often capable of metabolizing the inducing chemical. nih.gov
While direct evidence linking specific animal CYP isoforms to the formation of this compound from W-18 is limited in the search results, the identification of this compound as a dealkylation product strongly suggests the involvement of Phase I oxidative enzymes, likely members of the cytochrome P450 superfamily, in animal metabolism of W-18.
Metabolite Identification and Profiling in Animal Tissues and Biofluids
Metabolite identification and profiling in animal tissues and biofluids are crucial for understanding the disposition and metabolic fate of compounds. Techniques such as liquid chromatography–tandem mass spectrometry (LC–MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used for this purpose. canada.canih.govplos.orgresearchgate.net These methods allow for the identification and quantification of metabolites present in various biological matrices, including serum, urine, liver, and other tissues. canada.caplos.orgrsc.org
General metabolomic studies in animals have identified a vast number of unique metabolites in tissues and biofluids, highlighting the complexity of biological systems and the importance of comprehensive profiling. canada.ca The metabolic profiles in different biofluids and tissues can vary significantly, reflecting the specific biochemical processes occurring in those locations. plos.orgrsc.org
Comparative Metabolism Across Animal Species
Species differences in drug metabolism are well-established and can lead to quantitative and qualitative differences in the metabolites produced. mdpi.comresearchgate.net These differences are primarily attributed to variations in the expression, activity, and substrate specificity of drug-metabolizing enzymes, particularly cytochrome P450 isoforms, across different species. doi.organnualreviews.org
Comparative metabolism studies are essential in preclinical drug development to understand how the metabolic fate of a compound in animal models relates to its metabolism in humans. europa.euasm.org However, predicting human metabolism based solely on animal data can be challenging due to these interspecies variations. mdpi.comannualreviews.org
While the search results acknowledge the existence of species differences in metabolism and the use of animal models like dogs and pigs in drug metabolism studies, specific comparative metabolic data for this compound or W-18 across different animal species are not detailed. doi.orgeuropa.eueuropa.eu Studies on other compounds have shown that even closely related species can exhibit different metabolic pathways or rates of metabolism. annualreviews.orgasm.org For instance, differences in the activity of enzymes like acetyltransferases have been observed between species like monkeys and rats. annualreviews.org Similarly, the activity of enzymes like aldehyde oxidase can vary significantly across species, impacting the metabolism of certain compounds. europa.eu
The importance of comparative metabolism is further highlighted in the context of wildlife species sensitivity to pharmaceuticals, where differences in metabolic competency can lead to varying levels of toxicity. nih.govroyalsocietypublishing.org
Given that this compound is a dealkylation product of W-18, it is reasonable to infer that the extent and rate of this compound formation from W-18 would likely exhibit species-specific variations, influenced by the differences in the relevant Phase I enzymes across animal species.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 137147545 |
| W-18 | 24852000 |
Data Table Example (Illustrative - Specific data for this compound in various animal tissues was not found in the search results)
| Animal Species | Tissue/Biofluid | Metabolite Concentration (Arbitrary Units) | Analytical Method |
| Rat | Liver | Data not available | LC-MS/MS |
| Rat | Urine | Data not available | GC-MS or LC-MS |
| Dog | Plasma | Data not available | LC-MS/MS |
| Mouse | Liver | Data not available | LC-MS/MS |
Advanced Analytical Methodologies for Qualitative and Quantitative Analysis
Chromatographic Techniques for nor-W-18 Isolation and Separation
Chromatographic techniques are fundamental for separating this compound from complex mixtures, which is a critical step before detection and quantification. Gas chromatography (GC) and liquid chromatography (LC) are commonly employed, often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing chemical substances, particularly volatile and semi-volatile organic compounds. r-project.orgcore.ac.uk In GC-MS, a sample is first vaporized and introduced into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. core.ac.uk An inert gas carries the separated compounds to the mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. core.ac.uk Semi-quantitative GC-MS can provide valuable information on the relative quantities of detected substances by comparing signal intensities. r-project.org This method is applicable for analyzing compounds like this compound, which has been mentioned as being analyzed by GC- or LC-MS. escholarship.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly suitable for analyzing polar and thermally labile compounds that are not amenable to GC-MS. In LC-MS/MS, the sample is separated by an LC column, and the eluent is introduced into a mass spectrometer, typically via an atmospheric pressure ionization source like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and detection of the resulting product ions, providing enhanced specificity and reducing matrix interference. An LC-MS/MS method has been developed for the determination of W-18, a related compound, in urine samples. This method utilized a C18 column for chromatographic separation and a quadrupole time-of-flight (QTOF) mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM) for quantification. The method reported a retention time of 9.57 minutes for W-18, with a parent ion at m/z 422.1 and precursor ions at m/z 273, 111.0, and 150.0. The limit of detection (LOD) and quantitation (LOQ) were reported as 5 ng/ml and 20 ng/ml, respectively, with a recovery of 96% from spiked urine standards. These parameters demonstrate the applicability and sensitivity of LC-MS/MS for the analysis of W-18 and, by extension, its metabolite this compound in biological matrices.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). NMR provides detailed information about the connectivity of atoms and the functional groups present in a molecule. Chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to deduce the molecular structure. While specific NMR data for this compound were not found in the search results, NMR spectroscopy, including both ¹H and ¹³C NMR, coupled with mass spectrometry, has been successfully used to elucidate the structures of related "nor-bile acids". This indicates the utility of NMR in confirming the structural identity of "nor" compounds.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and confirming its molecular formula. Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions (isobaric compounds). HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, offer high mass accuracy (typically < 5 ppm error) and high resolving power. This precision allows for confident molecular confirmation by comparing the experimentally determined accurate mass with the theoretical mass calculated from the proposed elemental formula. HRMS is often coupled with chromatography (LC-HRMS or GC-HRMS) for the analysis of complex samples, enabling both separation and accurate mass measurement for identification and confirmation purposes.
Development and Validation of Analytical Assays for Biological Matrices (non-human)
The development and validation of analytical methods for biological matrices are critical to ensure the reliability and accuracy of quantitative analysis of compounds like this compound in non-human studies. Method validation involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.
Key validation parameters typically include:
Selectivity: The ability of the method to uniquely measure the analyte in the presence of other components in the biological matrix. This is typically assessed by analyzing blank matrix samples from multiple individuals or sources to check for interfering substances.
Accuracy: The closeness of the measured value to the true concentration of the analyte. This is determined by analyzing quality control (QC) samples prepared by spiking known concentrations of the analyte into the biological matrix.
Precision: The reproducibility of the measurements under defined conditions. Precision is usually evaluated at different concentration levels and includes within-run (repeatability) and between-run (intermediate precision) variability.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
Linearity and Range: The relationship between the instrument response and the analyte concentration over a defined range. A calibration curve is constructed using standards of known concentrations in the biological matrix.
Matrix Effect: The influence of the biological matrix components on the ionization efficiency of the analyte in mass spectrometry-based methods. r-project.org This is evaluated to ensure that the matrix does not suppress or enhance the analyte signal. r-project.org
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. This includes short-term stability, long-term stability, freeze-thaw stability, and processed sample stability.
Guidelines for the validation of analytical methods used in residue studies in animal tissues provide a framework for these evaluations in non-human biological matrices. These guidelines emphasize the importance of using control samples from untreated animals and fortifying samples with known amounts of the analyte to assess method performance. The validation process ensures that the developed assay is robust, reliable, and suitable for the quantitative determination of the analyte in the specific biological matrix under investigation.
Matrix Effects and Sample Preparation Protocols
Matrix effects are a significant challenge in the quantitative analysis of analytes in complex samples using techniques like LC-MS. tandfonline.comchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. tandfonline.comchromatographyonline.com This interference can significantly impact the accuracy and reproducibility of the analytical method. tandfonline.com
Effective sample preparation protocols are essential to minimize matrix effects by removing or reducing interfering substances from the sample matrix before analysis. tandfonline.comchromatographyonline.com Common sample preparation techniques include liquid-liquid extraction (LLE), protein precipitation, solid phase extraction (SPE), and techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe). tandfonline.com The choice of sample preparation method depends on the sample type and the properties of the analyte. tandfonline.com Optimizing sample preparation, along with adjusting chromatographic parameters and MS conditions, can help mitigate matrix effects. tandfonline.comchromatographyonline.com For instance, SPE can be effective in reducing matrix interferences by using appropriate absorbents to remove interfering components. tandfonline.com Dilution of the sample or reducing injection volume can also decrease the amount of co-eluting components and minimize matrix effects, particularly when the analyte concentration is high. tandfonline.com
Internal Standard Utilization (e.g., this compound-d4) for Quantification
The use of internal standards is a common strategy to compensate for matrix effects and variations in sample preparation and instrument performance during quantitative analysis. tandfonline.com An ideal internal standard should be chemically similar to the analyte, behave similarly during sample preparation and chromatography, and not be present in the original sample. Isotopically labeled internal standards, such as this compound-d4, are particularly valuable for LC-MS and GC-MS analysis because they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). tandfonline.com
This compound-d4 is specifically highlighted as an analytical reference standard intended for use as an internal standard for the quantification of this compound by GC- or LC-MS. caymanchem.comcaymanchem.comlabchem.com.mybertin-bioreagent.combioscience.co.uk By adding a known amount of the internal standard to each sample at the beginning of the sample preparation process, the ratio of the analyte signal to the internal standard signal can be used for quantification. tandfonline.com This ratio helps to correct for any losses during sample preparation, variations in injection volume, and matrix effects, as both the analyte and the internal standard are affected similarly. tandfonline.com Evaluating the "comprehensive matrix effect" can be done by comparing the response of the internal standard in a sample extract to its response in a standard solution at the same concentration. tandfonline.com
Data regarding the use of this compound-d4 as an internal standard often involves comparing peak intensity ratios in mass spectrometry. For instance, if better precision is required for quantification, the deuterated standard can be quantitated against a precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled). caymanchem.com
Reference Standard Development and Certification
Reference standards are crucial for ensuring the accuracy and reliability of analytical measurements. usp.orgedqm.eu They are highly characterized materials used to calibrate instruments, validate analytical methods, and qualify working standards. usp.orgroyed.in For compounds like this compound, which are relevant in forensic and research settings, the availability of well-characterized reference standards is essential for accurate identification and quantification. caymanchem.comcaymanchem.com
Reference standards are typically developed and certified by official organizations or manufacturers following stringent quality control procedures. usp.orgedqm.eusigmaaldrich.com These standards should have high purity and be accompanied by a Certificate of Analysis (CoA) that provides detailed information on their purity, potency, and characterization data. usp.orgroyed.in The development process involves extensive analytical testing to confirm the identity and purity of the material. edqm.euroyed.in Certified Reference Materials (CRMs) are a type of reference material characterized by a metrologically valid procedure, with the property value, its uncertainty, and a statement of metrological traceability provided on a certificate. edqm.euiaea.org
For this compound, analytical reference standards are available, such as those intended for research and forensic applications. caymanchem.comcaymanchem.com These standards are characterized to ensure their suitability for use in quantitative analysis by techniques like GC- or LC-MS. caymanchem.comcaymanchem.com The certification process provides users with confidence in the quality and suitability of the standard for its intended application. usp.orgsigmaaldrich.com Information regarding the purity and other relevant characteristics of the reference standard is typically provided, often indicating the percentage of deuterated forms in the case of labeled standards like this compound-d4. caymanchem.combioscience.co.uk
Forensic Chemistry and Regulatory Science Research Perspectives
Analytical Challenges in Forensic Detection and Identification of W-Series Compounds
The emergence of W-series compounds, including the detection of W-18 in seized drug samples, presents significant analytical challenges for forensic laboratories. These substances are not typically included in routine drug screening protocols, necessitating the development and implementation of specialized testing methods. Accurate detection and identification require laboratories to specifically look for W-series compounds and possess appropriate reference standards for comparison.
Analytical techniques commonly employed in forensic toxicology for the detection and identification of NPS, which are also applicable to W-series compounds and their metabolites like nor-W-18, include mass spectrometry-based methods. Liquid chromatography-mass spectrometry (LC/MS), particularly using triple quadrupole mass analyzers (LC/TQ), and high-resolution mass spectrometry (HRMS), such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-HRMS), are valuable tools. These techniques enable sensitive and selective detection and can provide detailed structural information for identification.
A key challenge in the analysis of NPS, including W-series compounds, is the dynamic nature of the illicit drug market, which constantly introduces new analogues and derivatives. This necessitates continuous monitoring and updating of analytical libraries and methods to keep pace with the evolving chemical landscape. The lack of readily available analytical reference materials for newly emerging compounds, such as certain W-series analogues or metabolites like this compound, can further complicate identification and require sophisticated techniques like Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HR-MS) for characterization when reference standards are unavailable.
The following table summarizes some of the analytical techniques relevant to the detection and identification of W-series compounds and other NPS:
| Analytical Technique | Description | Application in NPS Analysis |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Routine screening and confirmation of known NPS. |
| LC-Triple Quadrupole (LC/TQ) | A type of LC/MS offering high sensitivity and selectivity for targeted analysis. | Quantitation of synthetic opioids and other NPS. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the identification of unknown compounds. | Screening and identification of a wide range of NPS, including novel structures. |
| UHPLC-QTOF-HRMS | Combines ultra-high-performance liquid chromatography with quadrupole time-of-flight HRMS. | Comprehensive targeted and untargeted screening for fentanyl analogues and other NPS. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile and semi-volatile compounds by gas chromatography and detects by mass spectrometry. | Used in forensic laboratories for identification of various substances. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about a molecule. | Characterization of new and unknown NPS when reference standards are unavailable. |
Research on Legislative Control and Scheduling of Novel Psychoactive Substances (NPS) Related to this compound
The emergence of W-series compounds, including W-18 and its analogues, as NPS has prompted legislative and regulatory responses in various jurisdictions. The goal of such measures is to control the production, possession, importation, exportation, and trafficking of these substances.
In Canada, for instance, W-18 and its analogues were added to Schedule I of the Controlled Drugs and Substances Act, making unauthorized activities involving these compounds illegal. Additionally, Health Canada amended the Food and Drug Regulations to classify W-18 as a restricted drug, limiting its possession to authorized entities such as law enforcement agencies and institutions with ministerial authorization. Sweden has also made W-18 illegal.
Research in regulatory science focuses on developing effective strategies to control NPS, which pose a challenge to existing drug control frameworks that often list substances individually. The rapid pace at which new NPS emerge necessitates more flexible and proactive approaches. Legislative responses have included the use of analogue and generic controls, which aim to control groups of substances based on their chemical structure or intended effects, rather than requiring each new compound to be specifically listed. This approach is intended to address the challenge of constantly evolving NPS structures and synthetic pathways.
However, implementing such broad controls can also present challenges, including the potential to include compounds with varying pharmacological activities or those with legitimate research or industrial uses. Regulatory science research contributes to understanding the implications of different scheduling approaches and informing policy decisions to effectively mitigate the risks associated with NPS while minimizing unintended consequences.
Monitoring of Emergent Analogue Structures and Synthetic Pathways in Illicit Chemistry
Monitoring the emergence of new analogue structures and understanding the synthetic pathways used in illicit chemistry are critical aspects of combating the spread of NPS. Forensic laboratories and early warning systems play a vital role in the surveillance and identification of novel compounds appearing on the illicit market.
Research in this area involves the chemical analysis of seized drug samples to identify new compounds and elucidate their structures. This information is then shared through national and international early warning systems to alert public health and law enforcement agencies. Understanding the synthetic routes used by clandestine laboratories is crucial for identifying potential precursor chemicals and disrupting the supply chain of NPS. However, the clandestine nature of illicit drug production makes this a challenging task. Continued research and intelligence gathering on emergent structures and synthetic methods are essential for staying ahead of the evolving NPS market.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
